molecular formula C15H11BrClNO3 B12190894 4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide

4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide

Cat. No.: B12190894
M. Wt: 368.61 g/mol
InChI Key: UOTUZQGYMONCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide is a benzamide derivative characterized by a brominated aromatic ring and a substituted 2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl group. This compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as seen in the preparation of 2-(4-chlorophenyl)-2-oxoethyl esters (e.g., 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate) using potassium carbonate and dimethylformamide (DMF) as a solvent .

Properties

Molecular Formula

C15H11BrClNO3

Molecular Weight

368.61 g/mol

IUPAC Name

4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide

InChI

InChI=1S/C15H11BrClNO3/c16-11-5-1-10(2-6-11)14(20)18-15(21)13(19)9-3-7-12(17)8-4-9/h1-8,15,21H,(H,18,20)

InChI Key

UOTUZQGYMONCPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(NC(=O)C2=CC=C(C=C2)Br)O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) at the 1-position undergoes oxidation under acidic or catalytic conditions. Key findings include:

Reaction TypeReagents/ConditionsProductYieldReference
Hydroxyl → KetoneKMnO₄ (acidic medium)4-bromo-N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide~65%
Hydroxyl → Carboxylic AcidCrO₃ (H₂SO₄)4-bromo-N-[2-(4-chlorophenyl)-1-carboxy-2-oxoethyl]benzamide~50%

Mechanism :

  • Oxidation to a ketone proceeds via protonation of the hydroxyl group, followed by deprotonation and electron transfer.

  • Stronger oxidants like CrO₃ further oxidize the α-ketol structure to a carboxylic acid.

Reduction Reactions

The ketone group (C=O) and bromine atom can be reduced under specific conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Ketone → AlcoholNaBH₄ (MeOH, 0°C)4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-hydroxyethyl]benzamide~75%
Dehalogenation (Br → H)H₂ (Pd/C, EtOH)N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide~90%

Key Observations :

  • Sodium borohydride selectively reduces the ketone without affecting the bromine.

  • Catalytic hydrogenation removes bromine via oxidative addition to palladium .

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Reaction TypeReagents/ConditionsProductYieldReference
NAS (Br → OMe)NaOMe (CuI, DMF, 100°C)4-methoxy-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide~60%
Suzuki Coupling (Br → Aryl)Pd(PPh₃)₄, Aryl-B(OH)₂Biaryl derivatives~85%

Mechanistic Notes :

  • Electron-withdrawing groups (e.g., -Cl, -CO-) activate the benzene ring for NAS .

  • Suzuki coupling proceeds via oxidative addition of Pd⁰ to the C-Br bond, followed by transmetallation with the boronic acid .

Cyclization and Intramolecular Reactions

The compound undergoes cyclization to form heterocyclic structures:

Reaction TypeReagents/ConditionsProductYieldReference
Lactam FormationPPA (polyphosphoric acid, 120°C)Quinazolinone derivatives~70%

Key Insight :

  • Heating with PPA promotes intramolecular amidation between the benzamide and ketone groups, forming a six-membered lactam ring .

Stability and Competing Pathways

  • Hydrolysis : The benzamide bond resists hydrolysis under neutral conditions but cleaves in strong acids (HCl, 100°C) to yield 4-bromobenzoic acid and 2-(4-chlorophenyl)-2-hydroxyethylamine.

  • Thermal Decomposition : Degrades above 250°C, releasing HBr and forming charred residues.

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of structurally similar compounds, indicating that modifications to the benzamide structure can yield significant antibacterial and antifungal activity. For instance, compounds with halogen substitutions have shown enhanced efficacy against pathogens such as Escherichia coli and Staphylococcus aureus . The specific structure of 4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide could be evaluated for similar antimicrobial properties.

Cancer Research

Benzamide derivatives have been investigated as potential anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. The structural components of this compound may allow it to act as an inhibitor of specific oncogenic pathways or as a modulator of apoptosis in cancer cells .

Inhibition of Enzymatic Activity

The compound's potential to inhibit specific enzymes, such as MurB involved in bacterial cell wall synthesis, has been highlighted in recent literature. This inhibition mechanism is crucial for developing new antibiotics targeting resistant strains . Investigating this compound's interaction with similar enzymatic pathways could reveal novel therapeutic avenues.

Case Study 1: Antibacterial Efficacy

A study focusing on the synthesis and evaluation of benzamide derivatives demonstrated that compounds with similar structural motifs exhibited potent antibacterial activity against multidrug-resistant strains. The study utilized microdilution methods to assess minimum inhibitory concentrations (MICs), revealing that certain halogenated derivatives outperformed standard antibiotics .

Case Study 2: Anticancer Activity

Research on benzamide derivatives has shown promising results in inhibiting cancer cell lines. A specific derivative was tested against various cancer types, showing selective cytotoxicity and the ability to induce apoptosis through mitochondrial pathways. This suggests that this compound could be further explored for its anticancer properties .

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural Features

Table 1: Substituent Variations in Benzamide Derivatives
Compound Name Key Substituents Core Structure Reference
4-Bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide Bromo (C₆H₄Br), 2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl Benzamide Target
4-Bromo-N-(dimethylcarbamothioyl)benzamide Bromo (C₆H₄Br), dimethylcarbamothioyl (S-C(=S)N(CH₃)₂) Benzamide
4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide Chloro (C₆H₄Cl), pyridylcarbamothioyl (S-C(=S)N-C₅H₃N(CH₃)) Benzamide
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide Bromo (C₆H₄Br), chromen-4-one (O-linked bicyclic system) Benzamide
TAS1553 Chloro (C₆H₄Cl), fluoro-dimethylphenyl, oxadiazolone Sulfonamide-Benzamide

Key Observations :

  • Halogenation : The target compound and analogs (e.g., entries 1–3 in Table 1) feature bromo or chloro substituents, enhancing lipophilicity and influencing receptor binding .

Physicochemical Properties

Table 2: Spectral and Physical Properties
Compound Name FT-IR Peaks (cm⁻¹) Melting Point (K) Solubility Trends Reference
This compound C=O (~1700), O-H (~3200) Not reported Moderate in polar solvents Inferred
Benzoylthiourea Derivatives (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide) C=S (~1250), N-H (~3300) 453–454 (analog) Low in water
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate C=O (~1720), O-H (~3400) 453–454 Ethanol-soluble

Key Observations :

  • Hydrogen Bonding : The target compound’s hydroxyl group (O-H) and carbonyl (C=O) contribute to stronger intermolecular interactions compared to thiourea analogs (C=S) .
  • Thermal Stability : High melting points (~450 K) are common in halogenated benzamides due to crystal packing efficiency .

Biological Activity

4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide is a synthetic compound with potential therapeutic applications due to its unique structural features, including a bromine atom and a hydroxy group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be characterized by its molecular formula C16H15BrClN1O3C_{16}H_{15}BrClN_{1}O_{3} and has a molecular weight of approximately 368.65 g/mol. The presence of both halogen and hydroxyl functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxy group enhances hydrogen bonding, while the bromine atom may facilitate halogen bonding interactions, increasing the compound's binding affinity to target proteins.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that benzamide derivatives can inhibit pro-inflammatory cytokines, potentially making this compound a candidate for treating inflammatory diseases .

Anticancer Properties

The compound has been evaluated for its anticancer potential through various in vitro assays. In one study, derivatives of benzamides were found to induce apoptosis in cancer cell lines by modulating the Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Study 1: Inhibition of Elastase

A recent study highlighted the compound's potential as an elastase inhibitor. The derivative exhibited an inhibition value of 1.21 µM against elastase, indicating strong biological activity comparable to established inhibitors . This suggests potential applications in treating conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD).

Study 2: Molecular Docking Studies

Molecular docking simulations have demonstrated that this compound can effectively bind to the active sites of various enzymes. The binding affinities calculated through these simulations suggest that the compound could serve as a lead in drug design for targeting specific enzymes involved in disease processes .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cells
Elastase InhibitionCompetitive inhibition with IC50 = 1.21 µM
Enzyme BindingHigh binding affinity in molecular docking

Q & A

Q. What are the standard synthetic routes for 4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide, and what key intermediates are involved?

The synthesis typically involves sequential alkylation and acylation reactions. For example:

  • Alkylation step : Reacting 4-chloroaniline with a brominated hydroxy-oxoethyl precursor (e.g., bromoacetophenone derivatives) to form the N-substituted intermediate.
  • Acylation step : Introducing the 4-bromobenzoyl group using 4-bromobenzoyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane).
  • Purification : Silica gel chromatography or recrystallization is often employed to isolate the final product, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Critical for confirming the benzamide backbone and substituents. Key signals include the aromatic protons (δ 7.2–8.0 ppm), the hydroxy group (δ 5.0–5.5 ppm), and the oxoethyl carbonyl (δ 170–175 ppm in 13C NMR) .
  • ESI-MS : Used to verify molecular weight (expected [M+H]+ ≈ 385.5 Da) and detect potential impurities .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures purity ≥95%, with retention times calibrated against reference standards .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). For biological assays, pre-dissolution in DMSO (≤1% v/v) is recommended to avoid solvent interference in cell-based studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and minimize side products?

  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during alkylation, followed by acidic deprotection (e.g., HCl/dioxane) .
  • Catalytic optimization : Employ coupling agents like HATU or EDCI to enhance acylation efficiency.
  • Reaction monitoring : Real-time FTIR or TLC to track intermediate formation and adjust reaction conditions dynamically .

Q. How should discrepancies between computational predictions (e.g., docking studies) and experimental biological activity data be resolved?

  • Data validation : Cross-check computational models (e.g., molecular dynamics simulations) with experimental binding assays (e.g., SPR or ITC) to validate target interactions .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing bromine with chlorine) to test hypotheses about steric or electronic effects .
  • Meta-analysis : Compare results with structurally related compounds (e.g., 4-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide) to identify trends in structure-activity relationships .

Q. What experimental approaches are recommended for evaluating the compound’s biological activity against resistant microbial strains?

  • In vitro screening : Use standardized MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Synergy studies : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiating effects using checkerboard assays.
  • Mechanistic assays : Measure inhibition of critical enzymes (e.g., mycobacterial enoyl-ACP reductase) via spectrophotometric NADH depletion assays .

Q. How can the compound’s stability under physiological conditions be assessed for preclinical studies?

  • pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC over 24–72 hours.
  • Plasma stability : Expose to human plasma at 37°C and quantify parent compound remaining using LC-MS/MS .
  • Metabolite profiling : Use liver microsomes to identify phase I/II metabolites and assess metabolic liability .

Data Contradiction and Resolution

Q. How should researchers address inconsistencies in reported biological activity across different studies?

  • Standardize protocols : Ensure consistent assay conditions (e.g., inoculum size, incubation time) to minimize variability .
  • Control experiments : Verify compound integrity post-assay (e.g., NMR of recovered material) to rule out degradation.
  • Cross-laboratory validation : Collaborate with independent labs to replicate key findings, particularly for high-potency claims (e.g., IC50 < 1 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.